molecular formula C19H13Cl2NO3 B3675960 N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B3675960
M. Wt: 374.2 g/mol
InChI Key: CINKTMYSUYWBCR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves the condensation of 3,5-dichloroaniline with a suitable chromene precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid
  • 2-(3,5-Dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid

Uniqueness

N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is unique due to its specific structural features and the presence of both chromene and carboxamide functionalities. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO3/c1-2-4-11-5-3-6-12-7-16(19(24)25-17(11)12)18(23)22-15-9-13(20)8-14(21)10-15/h2-3,5-10H,1,4H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINKTMYSUYWBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
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N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
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N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
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N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
Reactant of Route 5
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N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
Reactant of Route 6
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N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

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